molecular formula C15H15N5O3 B2657461 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1211186-95-6

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2657461
CAS No.: 1211186-95-6
M. Wt: 313.317
InChI Key: USDXVWCIHYSSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group. This hybrid structure combines the pharmacophoric features of both pyrazole and oxadiazole moieties, which are known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-9-8-16-20(2)12(9)13(21)17-15-19-18-14(23-15)10-4-6-11(22-3)7-5-10/h4-8H,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDXVWCIHYSSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives containing the 1,3,4-oxadiazole moiety. For instance:

  • In Vitro Studies : A study reported that various 1,3,4-oxadiazole derivatives exhibited significant antiproliferative effects against multiple cancer cell lines. Compound derivatives were tested against leukemia cell lines (CCRF-CEM, K-562), showing promising results with notable inhibition rates at concentrations as low as 104M10^{-4}M .

Case Study: Antiproliferative Effects

CompoundCancer Cell Line% Inhibition
Compound ACCRF-CEM90.47%
Compound BK-56281.58%
Compound CMOLT-484.32%

This table summarizes the effectiveness of specific compounds derived from the oxadiazole structure against leukemia cell lines.

Synthesis and Derivatives

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can be achieved through various methods:

  • Cyclization Reactions : Utilizing thiosemicarbazides and appropriate acylating agents.
  • Regioselective Reactions : Employing reagents like EDC·HCl for high-yield synthesis .

Pharmaceutical Industry

The compound's structure makes it a candidate for further modifications aimed at enhancing its pharmacological properties. The incorporation of different substituents on the oxadiazole ring can lead to improved selectivity and potency against specific cancer types.

Research on Related Compounds

Research has also focused on related compounds that share structural similarities with this compound. For instance:

  • Antiproliferative Activity : A series of novel oxadiazole derivatives were synthesized and tested against various human cancer cell lines (e.g., MCF-7 and HCT-116), demonstrating significant cytotoxic effects .

Comparison of Anticancer Activities

Compound TypeCell Line TestedIC50 Value (µM)
Oxadiazole AMCF-70.48
Oxadiazole BHCT-1160.78

This table illustrates the comparative potency of different oxadiazole derivatives against common cancer cell lines.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its pharmacological effects. The oxadiazole ring is known to interact with various biological targets, contributing to its diverse biological activities .

Comparison with Similar Compounds

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-Oxadiazol-2-yl]Benzamide)

  • Structural Similarities : Both compounds share a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group.
  • Differences : LMM5 includes a benzyl(methyl)sulfamoylbenzamide group instead of the pyrazole-carboxamide moiety.
  • Activity : LMM5 demonstrates antifungal activity against Candida albicans (MIC = 8 µg/mL), attributed to inhibition of thioredoxin reductase. This suggests that the 4-methoxyphenyl-oxadiazole scaffold is critical for targeting fungal enzymes .
  • Synthesis : LMM5 was synthesized via coupling reactions using EDCI/HOBt, similar to methods in for pyrazole-carboxamide derivatives .

Data Table: Key Properties of LMM5 vs. Target Compound

Property LMM5 Target Compound
Core Structure Oxadiazole + Benzamide Oxadiazole + Pyrazole-Carboxamide
4-Methoxyphenyl Group Present (attached via methyl linker) Present (direct attachment)
Biological Activity Antifungal (C. albicans) Not reported in evidence
Synthesis Method EDCI/HOBt-mediated coupling Likely similar to

Pyrazole-Carboxamide Derivatives (3a–3e from )

  • Structural Similarities : Compounds 3a–3e feature a pyrazole-carboxamide core, analogous to the target compound.
  • Differences: These derivatives lack the 1,3,4-oxadiazole ring, instead incorporating chloro, cyano, and substituted phenyl groups.
  • Activity: No direct biological data are provided, but their structural diversity highlights the impact of substituents: Chlorophenyl (3b): Higher melting point (171–172°C) compared to 3a (133–135°C), suggesting increased crystallinity due to halogen substitution . Fluorophenyl (3d): Lower melting point (181–183°C) than chlorophenyl analogs, possibly due to reduced intermolecular interactions .

Data Table: Substituent Effects on Pyrazole-Carboxamides

Compound Substituents Yield (%) Melting Point (°C)
3a Phenyl, Chloro 68 133–135
3b 4-Chlorophenyl, Chloro 68 171–172
3d 4-Fluorophenyl, Chloro 71 181–183
Target 4-Methoxyphenyl-Oxadiazole N/A Not reported

4-(4-Methoxyphenyl)-3-Methylpyranopyrazole Derivatives ()

  • Structural Similarities: The 4-methoxyphenyl group is retained, but the core structure is pyranopyrazole rather than pyrazole-oxadiazole.
  • Synthesis : Prepared via multicomponent one-pot reactions, contrasting with the stepwise coupling used for the target compound .

Thiadiazole-Based Analogs ()

  • Structural Similarities : The compound 1-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide shares a carboxamide-linked heterocyclic system.
  • Differences : Replaces oxadiazole with thiadiazole and incorporates a dihydropyridazine ring.
  • Implications : The thiadiazole group may alter electronic properties (e.g., increased lipophilicity) compared to oxadiazole, affecting bioavailability .

Key Research Findings and Trends

Role of 4-Methoxyphenyl : This group enhances solubility and enzyme-binding affinity, as seen in LMM5’s antifungal activity .

Synthetic Efficiency : Multicomponent reactions () offer faster synthesis compared to stepwise coupling (), but with trade-offs in purity .

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O3C_{15}H_{16}N_{4}O_{3} with a molecular weight of 284.31 g/mol. The structure consists of an oxadiazole ring linked to a pyrazole moiety, which is known for its ability to interact with biological targets effectively.

1. Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

  • Mechanism of Action : Research indicates that compounds containing the oxadiazole core can induce apoptosis in cancer cells by activating the p53 pathway and promoting caspase-3 cleavage. For instance, one study reported that a related oxadiazole derivative increased p53 expression levels in MCF-7 cells, leading to significant apoptotic activity .
  • In vitro Studies : In vitro evaluations demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines with IC50 values in the micromolar range .
Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Apoptosis via p53 activation
HeLa2.41Cell cycle arrest at G0-G1 phase
PANC-10.75Induction of apoptosis

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Broad-Spectrum Activity : The oxadiazole derivatives have been reported to possess broad-spectrum antimicrobial activity. In particular, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases, and compounds like this compound may offer therapeutic benefits:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of oxadiazole derivatives including this compound against MCF-7 and HeLa cell lines. The results demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. It showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Synthesize the oxadiazole core by cyclizing thiosemicarbazides or via condensation reactions. For example, 1,3,4-oxadiazole derivatives are often formed using K2_2CO3_3 in DMF under mild conditions (room temperature, 1–2 hours) .
  • Step 2 : Couple the oxadiazole intermediate with the pyrazole-carboxamide moiety using coupling agents like EDCI/HOBt in DMF, as demonstrated in analogous pyrazole-oxadiazole hybrids .
  • Characterization : Intermediates are validated via 1^1H/13^13C NMR, IR (e.g., C=O stretches at ~1636 cm1^{-1}), and mass spectrometry (e.g., [M+H]+^+ peaks) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Techniques :

  • NMR : 1^1H NMR identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrazole methyl groups at δ 2.4–2.7 ppm) .
  • X-ray diffraction : Resolves bond lengths and dihedral angles, confirming the planar oxadiazole ring and spatial arrangement of substituents. For example, crystal structures of related compounds show C–N bond lengths of ~1.30–1.35 Å in oxadiazole moieties .
  • IR and MS : Validate functional groups (e.g., carboxamide C=O at ~1680 cm1^{-1}) and molecular weight .

Q. How does the presence of the 4-methoxyphenyl group influence the compound’s physicochemical properties?

  • Impact :

  • The electron-donating methoxy group enhances solubility in polar solvents (e.g., DMSO, DMF) and stabilizes the oxadiazole ring via resonance.
  • Substituent positioning (para vs. meta) affects π-π stacking in crystallographic studies, as seen in analogous structures .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Approach :

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated demethylation of the methoxy group) .
  • Formulation optimization : Encapsulation in liposomes or PEGylation improves bioavailability, as observed for similar oxadiazole derivatives .
  • Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., AUC, Cmax_{max}) derived from LC-MS/MS plasma analysis .

Q. How can molecular docking be utilized to predict the binding affinity of this compound to target enzymes like COX-2 or EGFR?

  • Protocol :

  • Protein preparation : Retrieve the target’s crystal structure (e.g., PDB ID 1PGH for COX-2) and optimize protonation states using tools like AutoDockTools.
  • Docking simulations : Use AutoDock Vina to assess binding modes. For example, the oxadiazole ring may form hydrogen bonds with Arg120 in COX-2, while the pyrazole methyl groups occupy hydrophobic pockets .
  • Validation : Compare docking scores (ΔG values) with known inhibitors (e.g., Celecoxib: ΔG = −9.2 kcal/mol) .

Q. What role do substituent effects play in modulating the compound’s reactivity during nucleophilic substitution reactions?

  • Mechanistic insights :

  • Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase electrophilicity at the oxadiazole C-2 position, accelerating reactions with amines or thiols.
  • Steric hindrance from methyl groups on the pyrazole ring can reduce yields in SN2 reactions, as observed in analogues with 1,4-dimethyl substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.